4-(1H-indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one
Description
4-(1H-Indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one is a bis-indole derivative featuring a piperazine core substituted with a propanoyl group and a butan-1-one chain linked to indole moieties.
Properties
Molecular Formula |
C27H30N4O2 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-[4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C27H30N4O2/c32-26(11-5-6-20-18-28-24-9-3-1-7-22(20)24)30-14-16-31(17-15-30)27(33)13-12-21-19-29-25-10-4-2-8-23(21)25/h1-4,7-10,18-19,28-29H,5-6,11-17H2 |
InChI Key |
IKEYHUMJJABOOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Derivative: Starting with indole, a Friedel-Crafts acylation can be performed to introduce the butanoyl group.
Piperazine Coupling: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine-linked indole derivative.
Final Assembly: The final step involves coupling the two indole-piperazine intermediates through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: To enhance efficiency and yield.
Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole moieties.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of indole-3-carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacology: Potential use in drug development due to its structural similarity to bioactive indole derivatives.
Biochemical Probes: Used in studying enzyme interactions and receptor binding.
Medicine
Anticancer Research: Investigated for its potential anticancer properties.
Neuropharmacology: Studied for effects on neurotransmitter systems.
Industry
Material Science: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The indole moieties can bind to various receptors and enzymes, influencing their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
4-[4-(1H-Indol-3-yl)butyl]piperazine Derivatives
These derivatives, such as 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines, share the indole-piperazine motif but differ in substituents. For example:
- 4-(1H-Indol-3-yl)butyl piperazine (2): Synthesized via derivatization of 4-(1H-indol-3-yl)butan-1-ol (10) or alkylation of piperazine. Challenges include unwanted bromination (e.g., 4-(2-bromo-1H-indol-3-yl)butanoic acid) and intramolecular acylation, leading to byproducts like tetrahydrocarbazol-1-one (6) .
- 1-Protected 4-[4-(1H-indol-3-yl)butyl]piperazines (8a/8b) : Synthesized using ethyl or tert-butyl carbamates to stabilize intermediates, yielding moderate (50–60%) efficiency .
Key Comparison: The target compound’s propanoyl-piperazine linkage may reduce intramolecular cyclization risks compared to butyl-linked derivatives but requires precise acylation conditions to avoid side reactions.
Indole-Containing Piperazine Acyl Derivatives
- 3-(1H-Indol-3-yl)-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]propan-1-one (22): Features a nitroimidazole-piperazine-indole scaffold. Its synthesis involves coupling imidazole-substituted piperazine with indole-propanoyl chloride, highlighting the versatility of piperazine acylation in drug design .
- CA-5f: A bis-indole derivative with a methylpiperidinone core, showing autophagy inhibition activity. Its planar structure contrasts with the flexible butanone chain in the target compound .
Key Comparison: The target compound’s dual indole-propanoyl groups may enhance receptor binding affinity compared to single-indole analogues, but steric hindrance could limit bioavailability.
Stereochemical and Physicochemical Properties
Enantiomeric Excess (ee) in Indole-Piperazine Derivatives
- (R)-4-(benzyloxy)-1-(4-bromophenyl)-3-(1H-indol-3-yl)butan-1-one : Achieved 87% ee via chiral HPLC (Chiralcel OD-H), with (R)-isomer eluting at 15.5 min vs. (S)-isomer at 11.3 min .
- (R)-4-(benzyloxy)-3-(1H-indol-3-yl)-1-(thiophen-2-yl)butan-1-one : Higher ee (92%) due to improved stereocontrol, critical for pharmacological activity .
Conformational Stability
- 3-(1-Cyclohexylpyrrolidin-2-ylidene)-3H-indole : Exhibits near-planar conjugation (max deviation: 0.497 Å) between indole and pyrrolidine rings, enhancing stability .
- 4-(Cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one: Less conjugated but stabilized by keto-enol tautomerism .
Pharmacological Relevance
Receptor Targeting
- 4-[4-(1H-Indol-3-yl)alkyl]piperazines: Known as dopamine D4 and serotonin 5-HT1D agonists, suggesting the target compound may share similar mechanisms .
- Compound 31 : A piperazine-acyl derivative with anticancer activity via autophagy inhibition, indicating structural versatility for diverse targets .
Key Comparison: The dual indole-propanoyl groups in the target compound could enhance receptor cross-reactivity but may require optimization for selectivity.
Data Tables
Table 2: Physicochemical Properties
Biological Activity
The compound 4-(1H-indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one , often referred to as a novel indole derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole core linked to a piperazine moiety and a butanone side chain. The molecular formula is , with a molecular weight of 324.42 g/mol. The structural representation can be depicted as follows:
Research indicates that this compound exhibits multiple mechanisms of action, primarily through interactions with neurotransmitter receptors:
- Dopamine D2 Receptor Antagonism : Similar compounds have shown efficacy in binding to dopamine D2 receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease .
- Serotonin Reuptake Inhibition : The compound is also hypothesized to act as a serotonin reuptake inhibitor (SSRI), which could be beneficial in managing depression and anxiety disorders .
In Vitro Studies
In vitro studies have demonstrated that the compound possesses significant biological activity:
In Vivo Studies
Preclinical studies have highlighted the compound's potential through various behavioral assays:
- Antidepressant-like Effects : In animal models, the compound demonstrated significant antidepressant-like behavior, enhancing the efficacy of serotonin precursors such as 5-hydroxytryptophan (5-HTP) .
- Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially mitigating neurodegenerative processes associated with conditions like Alzheimer's disease .
Case Studies
Several studies have explored the therapeutic potential of indole derivatives similar to the target compound:
- Study on Dopamine Receptor Antagonists : A series of bicyclic piperazines were synthesized and evaluated for their binding affinity to dopamine receptors, revealing that modifications at the indole position significantly enhanced receptor selectivity and potency .
- Antidepressant Activity Evaluation : A comparative study assessed various indole derivatives for their antidepressant effects using forced swim tests, with promising results indicating that certain structural modifications could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
